N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Description
This compound is a pyrido[3,4-d]pyrimidine derivative featuring a pyrrolidine ring substituted with a methyl group and a methanesulfonamide moiety. Its structure is characterized by:
- Core heterocycle: Pyrido[3,4-d]pyrimidine, a nitrogen-rich bicyclic system known for its role in kinase inhibition and anticancer activity.
- Substituents: A 2-methyl group on the pyrido-pyrimidine core and a methanesulfonamide group attached to the pyrrolidine ring.
- Synthetic relevance: Likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives, as seen in structurally related compounds .
Properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-10-16-13-8-15-6-4-12(13)14(17-10)19-7-5-11(9-19)18(2)22(3,20)21/h4,6,8,11H,5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHYQHLZBVAWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves multiple steps, starting with the construction of the pyrido[3,4-d]pyrimidin-4-yl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide may be used to study enzyme inhibition or as a tool to probe biological pathways.
Medicine
In the medical field, this compound has potential therapeutic applications. It may be investigated for its activity against various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound could be used in the development of new materials or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
Compound A : N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide (EP 2402347 A1)
- Core heterocycle: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. pyrido[3,4-d]pyrimidine (nitrogen-containing) in the target compound.
- Key substituents: Morpholino group at position 4 of the thieno-pyrimidine core. Methyl group at position 2 and a methylsulfonamide-pyrrolidine side chain.
- Synthesis : Reacted with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole via cross-coupling, followed by silica purification .
- Implications: The thieno-pyrimidine core may reduce metabolic stability compared to pyrido-pyrimidine due to sulfur’s susceptibility to oxidation. Morpholino substitution enhances solubility but could limit membrane permeability.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, FR Patent)
- Core heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyrido-pyrimidine in the target compound.
- Key substituents :
- Fluorophenyl-chromen group at position 2.
- Isopropyl-sulfonamide at the benzene ring.
- Physicochemical data :
- Bulky fluorophenyl-chromen substituents may improve target binding but reduce solubility.
Comparative Analysis Table
Key Research Findings
Core Heterocycle Impact: Pyrido-pyrimidines generally exhibit superior metabolic stability compared to thieno- or pyrazolo-pyrimidines due to reduced susceptibility to oxidative metabolism . Nitrogen-rich cores (e.g., pyrido) enhance hydrogen bonding with kinase ATP-binding pockets.
Substituent Effects: Methanesulfonamide groups (common in all three compounds) improve aqueous solubility and target engagement via hydrogen bonding.
Synthetic Trends :
- All compounds rely on cross-coupling (e.g., Suzuki) for core functionalization, highlighting the versatility of boronic acid derivatives in heterocyclic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
